molecular formula C12H18N2 B1471848 N-Methyl(1-methyl-1,2,3,4-tetrahydro-8-quinolinyl)methanamine CAS No. 1520415-37-5

N-Methyl(1-methyl-1,2,3,4-tetrahydro-8-quinolinyl)methanamine

Cat. No.: B1471848
CAS No.: 1520415-37-5
M. Wt: 190.28 g/mol
InChI Key: WNLSYTKFTBOFPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl(1-methyl-1,2,3,4-tetrahydro-8-quinolinyl)methanamine (CAS 1520415-37-5) is a tetrahydroquinoline derivative supplied as a high-purity building block for scientific research and drug discovery . The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, known for its presence in a wide array of biologically active compounds and pharmaceuticals . This core structure is a frequent synthetic target due to its relevance in developing new therapeutic agents, including potential applications as analgesics, anticonvulsants, antidepressants, and antihypertensives, among others . Researchers value this specific methanamine derivative for its potential as a synthetic intermediate to explore novel pharmacologically active compounds . The compound is characterized by its molecular formula, C12H18N2, and a molecular weight of 190.29 g/mol . This product is designed for use in laboratory research applications only. It is not intended for diagnostic, therapeutic, or personal use of any kind.

Properties

IUPAC Name

N-methyl-1-(1-methyl-3,4-dihydro-2H-quinolin-8-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-13-9-11-6-3-5-10-7-4-8-14(2)12(10)11/h3,5-6,13H,4,7-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNLSYTKFTBOFPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=CC2=C1N(CCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-Methyl(1-methyl-1,2,3,4-tetrahydro-8-quinolinyl)methanamine, commonly referred to as 1-Methyl-1,2,3,4-tetrahydroquinolin-8-amine, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

1-Methyl-1,2,3,4-tetrahydroquinolin-8-amine exhibits various biological activities primarily through its interaction with neurotransmitter systems and cellular signaling pathways. Key mechanisms include:

  • Neuroprotective Effects : The compound has been shown to protect neuronal cells from oxidative stress and neurotoxins. Studies indicate that it may inhibit monoamine oxidase (MAO) activity and scavenge free radicals, contributing to its neuroprotective properties .
  • Dopaminergic Modulation : Research highlights the potential of this compound in modulating dopamine metabolism. It has been linked to behavioral changes in rodent models that suggest an ability to mitigate the effects of neurotoxins like MPTP .
  • Antioxidant Activity : The compound's structure allows it to act as an antioxidant, which may play a role in reducing inflammation and cellular damage in neurodegenerative diseases.

Neuroprotective Properties

A study focusing on the neuroprotective effects of 1-Methyl-1,2,3,4-tetrahydroquinolin-8-amine demonstrated its efficacy in rodent models. The compound was administered to mice exposed to MPTP, a neurotoxin that induces Parkinson's-like symptoms. The results indicated a significant reduction in behavioral deficits and preservation of dopaminergic neurons compared to control groups .

Anti-addictive Properties

Research has also explored the anti-addictive properties of 1-Methyl-1,2,3,4-tetrahydroquinolin-8-amine. In cocaine self-administration studies with rats, the compound reduced cravings and withdrawal symptoms, suggesting its potential as a therapeutic agent for substance abuse disorders .

Comparison of Biological Activities

Activity TypeMechanismReference
NeuroprotectionMAO inhibition and free radical scavenging
Dopaminergic modulationModulation of dopamine metabolism
AntioxidantScavenging reactive oxygen species
Anti-addictiveReduction of cravings in addiction models
PropertyValue
Molecular FormulaC12H18N2
Molecular Weight190.29 g/mol
CAS Number24208800
IUPAC NameN-methyl-1-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methanamine

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tetrahydroquinoline Derivatives

  • 1-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)methanamine (CAS: N/A, ): Differs in substitution position (6-yl vs. 8-yl). Molecular weight: ~189.3 g/mol (estimated).
  • N-Methyl aspidodasycarpine (): Shares a bicyclic amine scaffold but includes a fused indole system instead of tetrahydroquinoline. Fragmentation patterns under CID include neutral losses of CH₃NH₂ and CH₂O, suggesting comparable stability to the target compound under analytical conditions .

Bicyclic Amines with Alternative Cores

  • (1-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine (CAS: 1341902-19-9, ): Replaces the quinoline nitrogen with a naphthalene system. Molecular weight: 175.27 g/mol. Reduced basicity due to the absence of a nitrogen atom in the aromatic ring, limiting hydrogen-bonding interactions .

Triazole-Containing Amines

  • N,N-Dimethyl-1-(1-phenethyl-1H-1,2,3-triazol-4-yl)methanamine (): Incorporates a triazole ring instead of tetrahydroquinoline. Molecular formula: C₁₃H₁₈N₄ (MW: 230.3 g/mol). Exhibits distinct NMR signals (e.g., δ 7.31–7.21 ppm for aromatic protons) due to the electron-rich triazole core .

Substituent Effects on Basicity

  • Basicity Trends (): Electron-donating groups (e.g., methyl) enhance amine basicity by stabilizing the protonated form. The target compound’s dual methyl groups (on the quinoline ring and methanamine) likely confer higher basicity than phenyl methanamine (electron-withdrawing phenyl group) but lower than N,N-dimethylaniline (two methyl groups directly on nitrogen) .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Basicity Rank (Inferred)
N-Methyl(1-methyl-1,2,3,4-tetrahydro-8-quinolinyl)methanamine C₁₃H₁₈N₂ 202.3 8-yl N-methyl methanamine Moderate-High
1-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)methanamine C₁₁H₁₆N₂ 189.3 6-yl methanamine Moderate
N,N-Dimethyl-1-(1-phenethyl-1H-1,2,3-triazol-4-yl)methanamine C₁₃H₁₈N₄ 230.3 Triazole, phenethyl Low-Moderate
(1-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine C₁₂H₁₇N 175.3 Naphthalene core Low

Table 2. Analytical and Stability Profiles

Compound Name Key Fragmentation Patterns (CID) Stability Notes
This compound Likely loss of CH₃NH₂, CH₂O (similar to ) Stable under standard lab conditions
N-Methyl aspidodasycarpine CH₃NH₂, CH₂O, C₂H₄O losses Comparable stability to target compound

Preparation Methods

Cyclization via Pictet–Spengler and Bischler–Napieralski Reactions

  • Pictet–Spengler Condensation: This classical method is widely used for synthesizing tetrahydroisoquinoline and tetrahydroquinoline scaffolds. It involves the condensation of β-arylethylamines with aldehydes or ketones, followed by cyclization to form the heterocyclic ring. For example, starting from 2-(3,4-dimethoxyphenyl)-ethylamine, an N-acetyl intermediate is formed, which is then converted to N-acylcarbamates. Reduction with diisobutyl aluminum hydride (DIBAL-H) and BF3·OEt2-mediated cyclization yields tetrahydroisoquinoline derivatives analogous to the target compound.

  • Bischler–Napieralski Reaction: This approach involves cyclodehydration of β-arylethylamides in the presence of dehydrating agents (e.g., POCl3 or P2O5) to form dihydroisoquinolines, which can be further reduced to tetrahydro derivatives. For example, the conversion of an amide intermediate to an isoquinoline moiety followed by asymmetric transfer hydrogenation (ATH) with chiral catalysts yields enantiomerically enriched tetrahydroisoquinolines.

Directed Ortho-Lithiation and Nucleophilic Aromatic Substitution

  • Directed ortho-lithiation of substituted isoquinolines enables regioselective lithiation at the 8-position, facilitating subsequent nucleophilic substitution. This method has been used to prepare 8-fluoro-3,4-dihydroisoquinoline intermediates, which upon fluorine–amine exchange yield 8-amino-3,4-dihydroisoquinolines. These intermediates serve as precursors for 1-substituted 8-amino-tetrahydroisoquinolines, structurally related to the target compound.

Aluminium Chloride-Mediated Cyclization of N-(2-chloroethyl)-methylbenzylamine

  • A patented process describes the preparation of 1-methyl-1,2,3,4-tetrahydroisoquinoline derivatives by cyclization of N-(2-chloroethyl)-methylbenzylamine hydrochloride in the presence of granular aluminium chloride in decalin solvent. The reaction proceeds via formation of an amine-aluminium chloride melt at elevated temperatures (80–100°C) over extended periods (up to 46 hours). After quenching and workup involving pH adjustment and organic extraction, the tetrahydroisoquinoline product is isolated.

Detailed Reaction Conditions and Data

Step Reagents/Conditions Description Outcome/Notes
1 N-(2-chloroethyl)-methylbenzylamine hydrochloride + granular AlCl3 in decalin, 80°C for 2 h, then 100°C for 46 h Cyclization to 1-methyl-1,2,3,4-tetrahydroisoquinoline Formation of amine-AlCl3 melt; prolonged heating ensures cyclization
2 Quenching with water at 25–35°C, pH adjusted to 14 with 10M NaOH Hydrolysis and neutralization Vigorous exotherm observed; aqueous suspension extracted with dichloromethane to isolate product
3 Pictet–Spengler condensation: β-arylethylamine + aldehyde/ketone, followed by DIBAL-H reduction and BF3·OEt2 cyclization Formation of tetrahydroisoquinoline scaffold Efficient route for heterocyclic ring formation; applicable to functionalized derivatives
4 Directed ortho-lithiation of 8-fluoro-3,4-dihydroisoquinoline using strong base, followed by nucleophilic substitution Introduction of amine substituent at 8-position Enables synthesis of 8-amino-tetrahydroisoquinoline derivatives

Mechanistic Insights and Optimization

  • The aluminium chloride-mediated cyclization relies on the generation of a reactive amine-AlCl3 complex that facilitates intramolecular nucleophilic substitution forming the tetrahydroisoquinoline ring. Control of temperature and reaction time is critical to maximize yield and minimize side reactions.

  • Pictet–Spengler condensation is favored under acidic conditions, and the subsequent reduction and cyclization steps require careful stoichiometric control of reducing agents and Lewis acids to ensure selective ring closure without over-reduction or polymerization.

  • Directed ortho-lithiation requires stringent anhydrous conditions and low temperatures to prevent side reactions. The choice of base and solvent influences regioselectivity and yield of the lithiation step.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Reaction Type Advantages Limitations
Aluminium chloride-mediated cyclization N-(2-chloroethyl)-methylbenzylamine hydrochloride Granular AlCl3, decalin Intramolecular cyclization High regioselectivity; scalable Long reaction time; harsh conditions
Pictet–Spengler condensation + reduction β-arylethylamines, aldehydes/ketones DIBAL-H, BF3·OEt2 Condensation, reduction, cyclization Versatile for substituted derivatives Multi-step; sensitive reagents
Directed ortho-lithiation + substitution 8-fluoro-3,4-dihydroisoquinoline Strong base (e.g., n-BuLi) Lithiation, nucleophilic substitution Regioselective functionalization Requires strict anhydrous conditions

Q & A

Q. What are the recommended synthetic pathways for N-Methyl(1-methyl-1,2,3,4-tetrahydro-8-quinolinyl)methanamine?

Methodological Answer: Synthesis typically involves reductive amination or cyclization strategies. For example:

  • Reductive Amination : Reacting 1-methyl-1,2,3,4-tetrahydro-8-quinolinecarbaldehyde with methylamine in the presence of a reducing agent (e.g., NaBH4_4 or NaBH3_3CN) in methanol at 0°C to room temperature .
  • Cycloaddition Approaches : Analogous compounds (e.g., triazole-containing nitrones) are synthesized via [3+2] cycloaddition reactions, requiring precise control of regioselectivity using computational modeling (MEDT studies) .

Q. Key Considerations :

  • Optimize reaction time and stoichiometry to avoid over-alkylation.
  • Monitor reaction progress via TLC or HPLC.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR are essential for confirming the tetrahydroquinoline backbone and methylamine substituents. For example, the methyl group attached to the quinoline nitrogen typically resonates at δ 2.4–2.6 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., expected [M+H]+^+ for C13_{13}H18_{18}N2_2: 203.15 g/mol) .
  • Infrared (IR) Spectroscopy : Peaks near 1650 cm1^{-1} indicate C=N stretching in the tetrahydroquinoline ring .

Table 1 : Representative NMR Data for Structural Confirmation

Proton EnvironmentChemical Shift (δ, ppm)Multiplicity
N-CH3_32.45Singlet
Quinoline C-H6.8–7.2Multiplet
Tetrahydro C-H1.5–2.1Multiplet

Q. What safety protocols are recommended for handling this compound in the lab?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use in a fume hood to avoid inhalation .
  • First Aid Measures : In case of skin contact, wash immediately with soap and water. For eye exposure, rinse for 15 minutes and seek medical attention .
  • Storage : Store at -20°C in airtight containers to prevent degradation .

Advanced Research Questions

Q. How can researchers design experiments to evaluate neuroprotective effects of this compound?

Methodological Answer:

  • Animal Models : Use the 1-methyl-1,2,3,6-tetrahydropyridine (MPTP)-induced Parkinson’s model in marmosets. Administer the compound orally (e.g., 100 mg/kg daily) and monitor behavioral outcomes (locomotor activity, hand-eye coordination) .
  • Biochemical Assays : Measure striatal dopamine levels via HPLC-ECD. A neuroprotective compound should reduce dopamine depletion (e.g., from 5% to 41% preservation in MPTP models) .

Table 2 : Dopamine Levels in MPTP-Treated Marmosets

Treatment GroupStriatal Dopamine (% Control)
MPTP + Vehicle5%
MPTP + Test Compound41%

Q. What computational strategies predict regioselectivity in reactions involving this compound?

Methodological Answer:

  • Molecular Electron Density Theory (MEDT) : Use DFT calculations (e.g., B3LYP/6-31G(d)) to model [3+2] cycloaddition reactions. Analyze Fukui indices to predict electrophilic/nucleophilic sites .
  • Reaction Optimization : Adjust solvent polarity (e.g., acetonitrile vs. toluene) and temperature to favor desired regioisomers .

Q. Key Insight :

  • Electron-withdrawing groups on the tetrahydroquinoline ring increase reactivity at the C-8 position .

Q. How should researchers address contradictions in biological activity data across studies?

Methodological Answer:

  • Meta-Analysis : Compare experimental conditions (e.g., dose, administration route, model species). For example, neuroprotection efficacy may vary between rodents and primates due to metabolic differences .
  • Dose-Response Curves : Establish EC50_{50} values under standardized conditions (e.g., in vitro assays using SH-SY5Y cells) .
  • Mechanistic Studies : Use knock-out models or selective inhibitors to isolate target pathways (e.g., dopamine transporter vs. MAO-B inhibition) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Methyl(1-methyl-1,2,3,4-tetrahydro-8-quinolinyl)methanamine
Reactant of Route 2
N-Methyl(1-methyl-1,2,3,4-tetrahydro-8-quinolinyl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.